

Technical Guide: 3-Bromo-4-methylbenzenesulfonamide (CAS Number 210824-69-4)

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Compound of Interest

Compound Name: 3-Bromo-4-methylbenzenesulfonamide

Cat. No.: B1289567

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Disclaimer: Publicly available scientific data for **3-Bromo-4-methylbenzenesulfonamide** (CAS 210824-69-4) is limited. This guide has been compiled using information on structurally similar compounds and general principles of medicinal chemistry. The data presented for physicochemical properties and potential biological activities should be considered as estimations and require experimental verification.

Introduction

3-Bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The presence of a bromine atom and a methyl group on the benzene ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a summary of the available technical information for researchers, scientists, and drug development professionals interested in this compound.

Chemical and Physical Properties

Detailed experimental data for **3-Bromo-4-methylbenzenesulfonamide** is not readily available. The following table summarizes the known properties of the isomeric compound, 4-Bromo-3-methylbenzenesulfonamide, to provide an estimation.

Property	Value (for 4-Bromo-3-methylbenzenesulfonamide)	Reference
CAS Number	879487-75-9	[1][2]
Molecular Formula	C ₇ H ₈ BrNO ₂ S	[2]
Molecular Weight	250.11 g/mol	[2]
Melting Point	148 °C	[1][2]
Purity	≥97%	[1]
InChI Code	1S/C7H8BrNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)	[1]
InChI Key	KRUSKWRPOCHSGC-UHFFFAOYSA-N	[1]

Synthesis

A plausible synthetic route to **3-Bromo-4-methylbenzenesulfonamide** would involve the chlorosulfonation of 3-bromo-4-methylaniline followed by amination. A general experimental protocol for the synthesis of a related benzenesulfonamide is provided below.

Experimental Protocol: Synthesis of N-substituted-4-methylbenzenesulfonamide

This protocol describes a general method for the synthesis of sulfonamides from a sulfonyl chloride and an amine. This can be adapted for the synthesis of **3-Bromo-4-methylbenzenesulfonamide** by starting with 3-bromo-4-methylbenzenesulfonyl chloride and reacting it with ammonia or a protected ammonia equivalent.

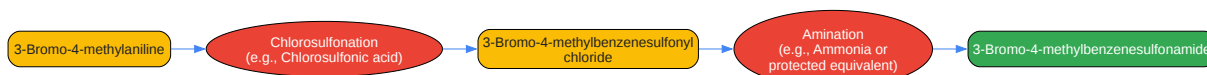
Materials:

- p-Toluenesulfonyl chloride
- Appropriate primary or secondary amine

- Pyridine or triethylamine
- Dichloromethane (DCM)
- Saturated ammonium chloride solution
- Hexane
- Ethyl acetate

Procedure:

- To a solution of the amine (1.0 eq) in DCM, add pyridine or triethylamine (3.0 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired sulfonamide.[3]



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Plausible synthesis workflow for **3-Bromo-4-methylbenzenesulfonamide**.

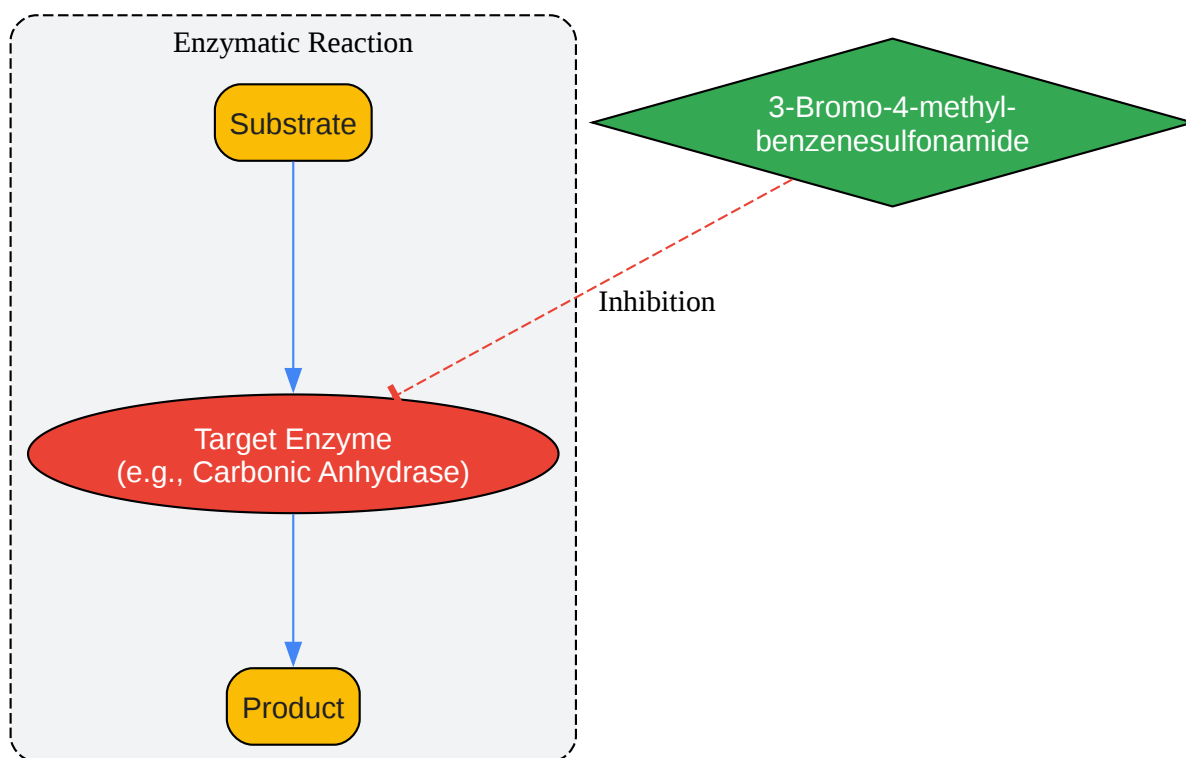
Biological Activity and Mechanism of Action

While no specific biological activity has been reported for **3-Bromo-4-methylbenzenesulfonamide**, the benzenesulfonamide scaffold is present in numerous biologically active compounds.^{[4][5]}

Potential Activities:

- **Carbonic Anhydrase Inhibition:** Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.^[6]
- **Antibacterial Activity:** The sulfonamide moiety is the basis for sulfa drugs, which inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
- **Anti-inflammatory and Anticancer Activity:** Some substituted benzenesulfonamides have shown potential as anti-inflammatory and anticancer agents through various mechanisms.^{[4][7]}

The bromine and methyl substituents on the aromatic ring of **3-Bromo-4-methylbenzenesulfonamide** would likely modulate its inhibitory potency and selectivity for different enzyme targets.



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Hypothetical inhibition of a target enzyme by **3-Bromo-4-methylbenzenesulfonamide**.

Spectral Data

Specific spectral data (NMR, IR, MS) for **3-Bromo-4-methylbenzenesulfonamide** is not available in public databases. However, characteristic spectral features for related benzenesulfonamides have been reported.

- ^1H NMR: Aromatic protons would appear in the range of 7-8 ppm. The methyl protons would be a singlet around 2.4 ppm. The NH_2 protons of the sulfonamide would appear as a broad singlet, with its chemical shift being solvent-dependent.
- ^{13}C NMR: Aromatic carbons would resonate between 120-150 ppm. The methyl carbon would appear around 20-25 ppm.

- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations around 3300-3400 cm^{-1} , S=O stretching vibrations around 1350 cm^{-1} (asymmetric) and 1160 cm^{-1} (symmetric), and C-Br stretching in the fingerprint region.[8][9]

Safety and Handling

Safety data for **3-Bromo-4-methylbenzenesulfonamide** is not available. The following information is based on safety data sheets for structurally similar compounds.

Hazard Statements (based on related compounds):

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements (based on related compounds):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

3-Bromo-4-methylbenzenesulfonamide represents a chemical entity with potential for further investigation in drug discovery and medicinal chemistry. Based on its structural features, it is a candidate for evaluation as an enzyme inhibitor, particularly targeting carbonic anhydrases or bacterial enzymes. The lack of available data highlights an opportunity for further research to synthesize, characterize, and evaluate the biological activities of this compound to unlock its

full potential. Researchers are advised to perform thorough experimental validation of all properties and activities.

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